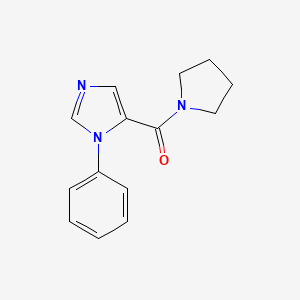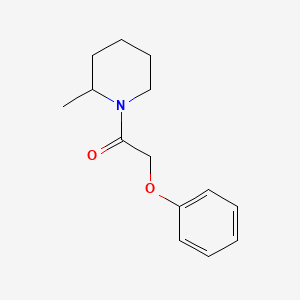
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide, commonly known as HPPH, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. HPPH is a synthetic compound that is used as a research tool to study the mechanism of action of various biological processes.
Mecanismo De Acción
HPPH works by binding to specific receptors and enzymes in the body, thereby blocking their activity. It has been found to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of this transporter, HPPH increases the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPPH in lab experiments is its high potency and specificity. It has been found to be highly effective in inhibiting the activity of specific enzymes and receptors. However, one of the limitations of using HPPH is its potential toxicity. It is important to use HPPH in a controlled manner and to follow proper safety protocols.
Direcciones Futuras
There are several potential future directions for the use of HPPH in scientific research. One area of interest is its potential use in the treatment of drug addiction. HPPH has been found to reduce the rewarding effects of drugs such as cocaine and amphetamines, which could make it a useful tool in the treatment of addiction. Another potential direction is its use in the treatment of depression. HPPH has been found to increase the levels of certain neurotransmitters that are associated with mood regulation, which could make it a useful tool in the treatment of depression.
Conclusion:
In conclusion, HPPH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of various diseases and has been found to have various biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several potential future directions for the use of HPPH in scientific research.
Métodos De Síntesis
HPPH can be synthesized using a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-methylphenylacetyl chloride in the presence of a base. The resulting compound is then treated with hydroxylamine hydrochloride to yield HPPH.
Aplicaciones Científicas De Investigación
HPPH has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-2-3-5-13(11)15-14(18)10-16-8-6-12(17)7-9-16/h2-5,12,17H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEAAKIDTIWRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)





